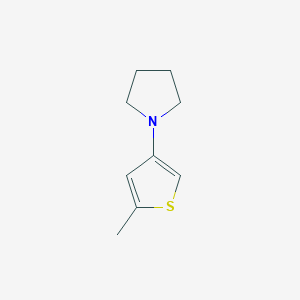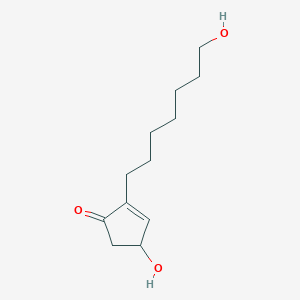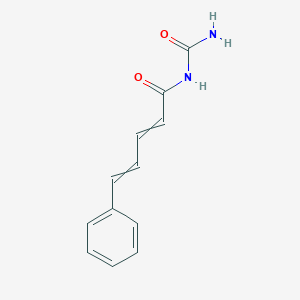
tert-Butyl(phenyl)phosphinothioic bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(phenyl)phosphinothioic bromide is an organophosphorus compound that features a phosphinothioic group bonded to a tert-butyl and phenyl group, with a bromine atom attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)phosphinothioic bromide typically involves the reaction of tert-butyl(phenyl)phosphine with sulfur and bromine. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphinothioic bromide compound. For instance, the reaction might be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(phenyl)phosphinothioic bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic group to a phosphine group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphinothioic derivatives.
Applications De Recherche Scientifique
tert-Butyl(phenyl)phosphinothioic bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(phenyl)phosphinothioic bromide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other substrates. These interactions can influence the reactivity and properties of the compound, leading to its diverse applications in different fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl(phenyl)phosphinothioic bromide include:
- tert-Butyl(phenyl)phosphine
- tert-Butyl(phenyl)phosphinothioic acid
- tert-Butyl(phenyl)phosphinothioic chloride
Uniqueness
This compound is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various synthetic applications and research studies.
Propriétés
Numéro CAS |
62839-85-4 |
|---|---|
Formule moléculaire |
C10H14BrPS |
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
bromo-tert-butyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14BrPS/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
QZOBCIIERXMOCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=S)(C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


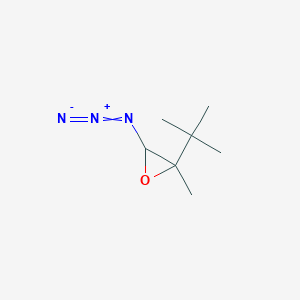
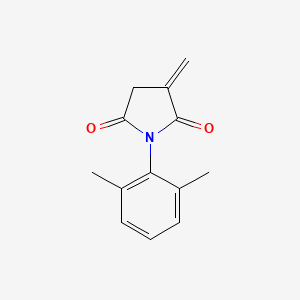
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
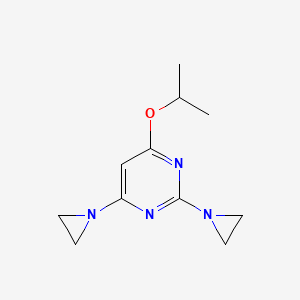
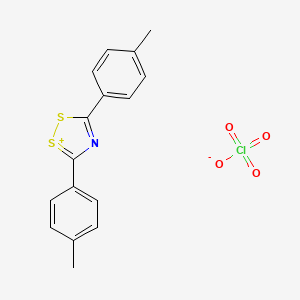
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
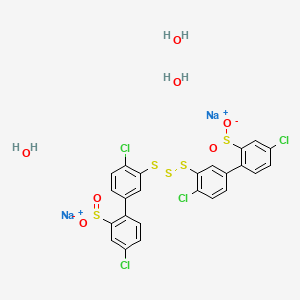
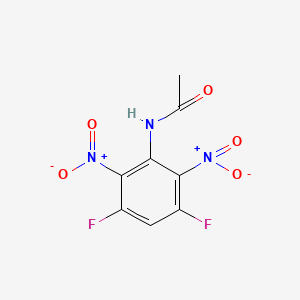

![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
